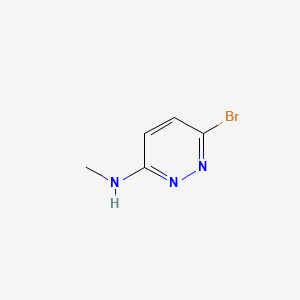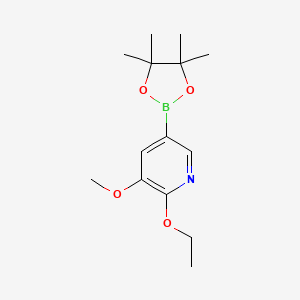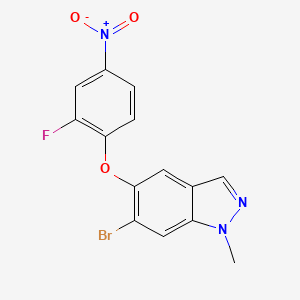
(+/-)-Linalool-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include information about the compound’s natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s molecular structure .科学的研究の応用
Food Industry Applications : Linalool, when complexed with cyclodextrins, has potential applications in the food industry. Hydroxypropyl-β-cyclodextrin was found to effectively form inclusion complexes with linalool, optimizing its encapsulation at neutral pH. This could be beneficial for food flavoring and preservation (Rodríguez-López et al., 2020).
Environmental Impact Studies : Linalool undergoes rapid reactions in the troposphere with OH radicals, NO3 radicals, and O3, forming various products. Understanding these reactions is crucial for assessing the environmental impact of linalool emissions from vegetation (Shu et al., 1997).
Allergenic Potential : Linalool's oxidation process can lead to the formation of hydroperoxides, which are known contact allergens. This is important for assessing the allergenic potential of linalool-containing products (Sköld et al., 2004).
Neuropharmacological Applications : Linalool has been studied for its potential therapeutic effects in Alzheimer's disease. It showed promise in reversing neuropathological and behavioral impairments in animal models, suggesting its potential as a preventative or therapeutic agent for neurodegenerative diseases (Sabogal-Guáqueta et al., 2016).
Anxiolytic Effects : Inhaled linalool oxide has demonstrated anxiolytic properties in animal models, suggesting its potential use for anxiety treatment (Souto-Maior et al., 2011).
Anticonvulsive Mechanisms : Linalool's effects on glutamatergic and GABAergic transmission indicate its potential use in treating seizures. Its interaction with the NMDA receptor complex suggests a mechanism for its anticonvulsive properties (Silva Brum et al., 2001).
Drug Delivery Systems : Linalool-loaded solid lipid nanoparticles have been developed for potential therapeutic applications. These systems aim to overcome linalool's physicochemical limitations, like poor water solubility and volatility (Pereira et al., 2018).
Antibacterial Activity : Linalool exhibits significant antibacterial activity against specific bacteria, making it a potential candidate for natural preservatives in seafood and other food products (Guo et al., 2021).
Pharmacological Properties : Studies have shown that linalool can modify nicotinic receptor-ion channel kinetics, which may explain some of its traditional medical uses, such as its anticonvulsant properties (Re et al., 2000).
Hypolipidemic Effects : S-(+)-linalool has demonstrated hypolipidemic effects in animal models, indicating its potential for body weight management and lipid metabolism regulation (Cheng et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-WSWICNJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B567045.png)

![3-Benzyl-8-chloro-2,3,4,5-tetrahydro-1H-1,5-ethanobenzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567050.png)
![N-[(1S,2S)-2-isothiocyanatocyclohexyl]-CarbaMic acid-1,1-diMethylethyl ester](/img/no-structure.png)
